3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl4-morpholinecarboxylate
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Description
The compound appears to contain several structural components including a 2,3-dihydro-1,4-benzodioxin-6-yl group, a 4-oxo-6-propyl-4H-chromen-7-yl group, and a 4-morpholinecarboxylate group . These groups are common in various organic compounds and may contribute to the compound’s overall properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups . The benzodioxin group, for example, is a heterocyclic compound that contains an oxygen atom and contributes to the compound’s overall polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure . For instance, the presence of the benzodioxin group could influence its solubility and reactivity .Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been found to exhibit antibacterial properties . .
Mode of Action
Based on its structural similarity to other antibacterial compounds, it may interact with bacterial proteins or enzymes, disrupting their normal function and inhibiting bacterial growth .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. If it does indeed have antibacterial properties, it could potentially affect pathways related to bacterial cell wall synthesis, protein synthesis, or dna replication, among others .
Result of Action
If it does have antibacterial properties, it could potentially lead to the death of bacterial cells or inhibit their growth .
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO7/c1-2-3-17-12-18-22(14-21(17)33-25(28)26-6-8-29-9-7-26)32-15-19(24(18)27)16-4-5-20-23(13-16)31-11-10-30-20/h4-5,12-15H,2-3,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFPLCSOMYGDHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)N3CCOCC3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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